5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-Methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms in the ring structure This particular compound has a methyl group at the 5th position and a 4-phenoxyphenyl group at the 4th position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 4-phenoxyaniline with formic acid and acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction and reduce by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often involving halogenated compounds.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous ether.
Substitution: Halogenated compounds, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Halogenated derivatives of the triazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and protein interactions.
Medicine: The compound has shown potential as an antimicrobial agent, with applications in the treatment of bacterial and fungal infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through the inhibition of specific enzymes or receptors. The exact mechanism depends on the target molecule, but it often involves binding to the active site of the enzyme or receptor, thereby preventing its normal function. The molecular targets and pathways involved can vary, but common targets include bacterial cell wall synthesis enzymes and fungal sterol biosynthesis enzymes.
Comparison with Similar Compounds
5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione
5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Uniqueness: 5-Methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique in its triazole ring structure, which provides distinct chemical properties compared to oxazolidinones and imidazolidinones
Properties
IUPAC Name |
3-methyl-4-(4-phenoxyphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-16-17-15(19)18(11)12-7-9-14(10-8-12)20-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZDEOHWGGYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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